molecular formula C8H11N5O B11905528 2-Methoxy-N,9-dimethyl-9H-purin-6-amine CAS No. 61494-92-6

2-Methoxy-N,9-dimethyl-9H-purin-6-amine

Cat. No.: B11905528
CAS No.: 61494-92-6
M. Wt: 193.21 g/mol
InChI Key: ARCWCDLTGRXPSB-UHFFFAOYSA-N
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Description

2-Methoxy-N,9-dimethyl-9H-purin-6-amine is a chemical compound with the molecular formula C8H11N5O It is a derivative of purine, a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring

Preparation Methods

The synthesis of 2-Methoxy-N,9-dimethyl-9H-purin-6-amine involves several steps. One common method includes the reaction of 2-chloro-9H-purin-6-amine with methanol in the presence of a base to introduce the methoxy group at the 2-position. This is followed by methylation at the N9 position using methyl iodide. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate .

Chemical Reactions Analysis

2-Methoxy-N,9-dimethyl-9H-purin-6-amine undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Research indicates that 2-Methoxy-N,9-dimethyl-9H-purin-6-amine exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. The mechanism involves inhibition of specific enzymes crucial for microbial survival.
  • Antineoplastic Properties :
    • The compound has shown potential as an antineoplastic agent, targeting cancer cells by disrupting cellular processes such as DNA and RNA synthesis. This disruption is achieved through its ability to mimic natural substrates, leading to enzyme inhibition.
  • Therapeutic Applications in Infectious Diseases :
    • Current investigations are exploring the compound's efficacy against diseases such as tuberculosis and malaria. Its unique structure allows for interactions that may inhibit the growth of these pathogens.
  • Phosphoinositide 3-Kinase Modulation :
    • Some derivatives of purine compounds, including this compound, have been studied for their ability to modulate phosphoinositide 3-kinases (PI3K), which are involved in various signaling pathways related to cancer and inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Properties
N,N-Dimethyl-9H-purin-6-amineLacks methoxy group at the 2-positionMay exhibit different reactivity compared to the methoxy derivative.
N,N,9-Trimethyl-9H-purin-6-amineAdditional methyl group at the N9 positionInfluences chemical properties and interactions with biological targets.
N-Methoxy-N,9-dimethyl-9H-purin-6-amineContains methoxy and dimethylamine groupsUnique due to dual functional groups affecting reactivity.

This table illustrates how variations in substituents can significantly alter the chemical behavior and biological activity of purine derivatives.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against several bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cancer Cell Inhibition

In vitro studies demonstrated that this compound effectively inhibited the proliferation of cancer cell lines by inducing apoptosis. The compound's ability to interfere with DNA synthesis was highlighted as a critical factor in its antineoplastic activity.

Mechanism of Action

The mechanism of action of 2-Methoxy-N,9-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, affecting their function. It may inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-Methoxy-N,9-dimethyl-9H-purin-6-amine can be compared with other similar compounds such as:

Biological Activity

2-Methoxy-N,9-dimethyl-9H-purin-6-amine is a purine derivative with the molecular formula C₈H₁₁N₅O. Its unique structure, featuring a methoxy group at the 2-position and two methyl groups at the N9 position, contributes to its significant biological activity. This article reviews the compound's biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the purine family, characterized by a bicyclic structure that includes a pyrimidine ring fused to an imidazole ring. The presence of various substituents affects its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₈H₁₁N₅O
Molecular Weight181.20 g/mol
Structural FeaturesMethoxy and dimethyl groups at specific positions

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves binding to nucleic acids and proteins, potentially inhibiting enzyme activity and disrupting metabolic pathways. This property suggests its utility in treating infections caused by bacteria and fungi.

Antineoplastic Properties

The compound has also been studied for its antineoplastic (anti-cancer) properties. It may interfere with cellular processes such as DNA and RNA synthesis, making it a candidate for cancer therapy. Ongoing investigations are exploring its efficacy against different cancer cell lines, with preliminary results indicating promising outcomes.

Therapeutic Applications

Current research is focusing on the potential therapeutic applications of this compound in treating diseases such as:

  • Tuberculosis : Studies are assessing its effectiveness against Mycobacterium tuberculosis.
  • Malaria : Investigations are underway to evaluate its potential as an antimalarial agent.

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates, leading to the inhibition of specific enzymes involved in nucleic acid metabolism. This interaction can disrupt essential cellular functions, providing a basis for its antimicrobial and antineoplastic effects.

Case Studies

Recent studies have highlighted the compound's effectiveness in various experimental models:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Lines : The compound showed significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), indicating its potential as a chemotherapeutic agent.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other purine derivatives:

Compound NameKey FeaturesUnique Properties
N,N-Dimethyl-9H-purin-6-amineLacks methoxy group at the 2-positionDifferent reactivity and biological activity
N,N,9-Trimethyl-9H-purin-6-amineAdditional methyl group at the N9 positionInfluences chemical properties and interactions
N-Methoxy-N,9-dimethyl-9H-purin-6-amineContains methoxy and dimethylamine groupsUnique due to dual functional groups affecting reactivity

This comparison illustrates how variations in substituents can significantly alter the chemical behavior and biological activity of purine derivatives.

Properties

CAS No.

61494-92-6

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

2-methoxy-N,9-dimethylpurin-6-amine

InChI

InChI=1S/C8H11N5O/c1-9-6-5-7(13(2)4-10-5)12-8(11-6)14-3/h4H,1-3H3,(H,9,11,12)

InChI Key

ARCWCDLTGRXPSB-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC(=N1)OC)N(C=N2)C

Origin of Product

United States

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